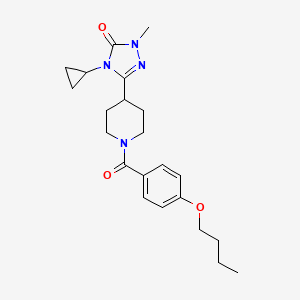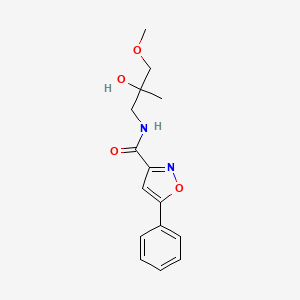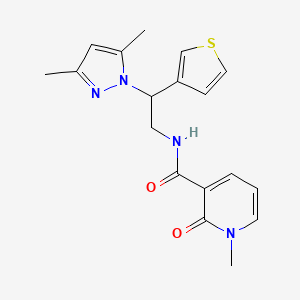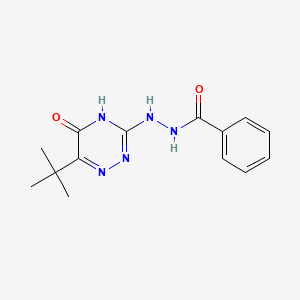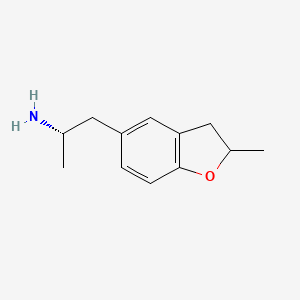
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine, also known as MDBP, is a psychoactive drug that belongs to the amphetamine family. It is a designer drug that has been synthesized in recent years and has gained popularity in the recreational drug market. However, Instead, it will focus on the scientific research applications of MDBP.
Mechanism of Action
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine acts as a monoamine transporter releasing agent, which means that it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from their respective transporters. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission and subsequent effects on the central nervous system.
Biochemical and Physiological Effects:
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased sociability, and decreased appetite. However, these effects are not fully understood, and more research is needed to understand the long-term effects of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine on the human body.
Advantages and Limitations for Lab Experiments
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can be used in lab experiments to study its effects on the central nervous system. It can also be used to study the effects of monoamine transporter releasing agents on neurotransmitter release and uptake. However, the use of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine in lab experiments is limited due to its potential for abuse and lack of information on its long-term effects.
Future Directions
There are several future directions for research on (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine. One area of interest is its potential use in treating ADHD and other cognitive disorders. Another area of interest is its potential as a research tool for studying the central nervous system and the effects of monoamine transporter releasing agents. Additionally, more research is needed to understand the long-term effects of (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine on the human body and its potential for abuse.
Synthesis Methods
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can be synthesized using a few different methods. One such method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with thionyl chloride to form 2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride. This compound can then be reacted with 2-amino-2-methyl-1-propanol to form (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine.
Scientific Research Applications
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine has been studied for its potential use in treating certain medical conditions. One such condition is attention deficit hyperactivity disorder (ADHD). A study conducted on rats found that (2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine can increase the release of dopamine and norepinephrine in the prefrontal cortex, which can improve cognitive function and attention in ADHD patients.
properties
IUPAC Name |
(2S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(13)5-10-3-4-12-11(7-10)6-9(2)14-12/h3-4,7-9H,5-6,13H2,1-2H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTMHEKKYDI-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CC(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)
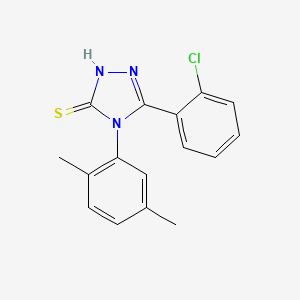
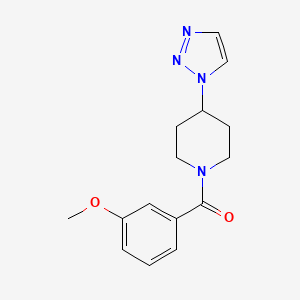
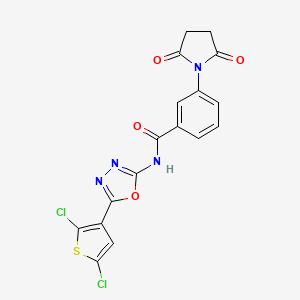
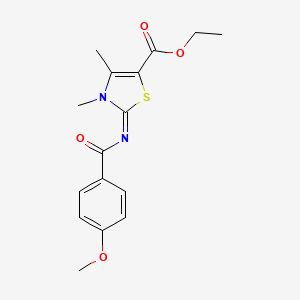
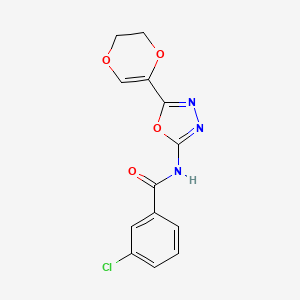
![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)
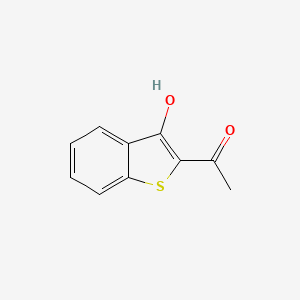
![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)
